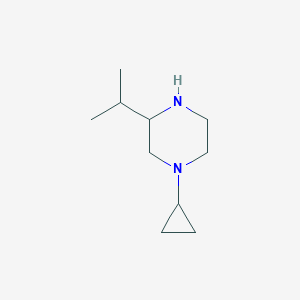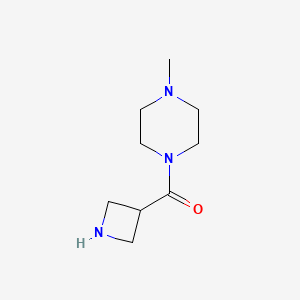![molecular formula C11H12FNO3 B1489895 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid CAS No. 1783754-06-2](/img/structure/B1489895.png)
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Overview
Description
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, also known as F-DBOA, is a fluoro-substituted oxazepin derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. F-DBOA has been studied for its ability to act as a ligand for receptors, as well as its ability to interact with and inhibit enzymes. F-DBOA has also been studied for its potential to interact with proteins and other small molecules, as well as its potential to be used in drug discovery.
Scientific Research Applications
Process Development and Scale-Up
The compound is part of the synthesis process for kinase inhibitors, specifically mTOR inhibitors, showcasing its utility in developing scalable synthesis routes for complex organic compounds. In the reported study, various compounds including the tetrahydrobenzo[f][1,4]oxazepine core, indicative of the relevance of such structures in medicinal chemistry and organic synthesis for pharmaceutical applications (Naganathan et al., 2015).
Solid Support Synthesis
This chemical structure has also been involved in the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones, demonstrating the compound's importance in the efficient assembly of dibenzoxazepinones utilizing solid support, which is crucial for the development of libraries of compounds with potential pharmacological activities (Ouyang et al., 1999).
Anti-inflammatory Activity
Research on derivatives of similar tricyclic systems indicates potential anti-inflammatory activity, showing the relevance of such structures in the search for new therapeutic agents (Ackrell et al., 1978).
Novel Polycyclic Systems
The synthesis and exploration of new polycyclic systems containing the benzodiazepine and isoindolinone fragments, including structures similar to 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, highlight the compound's utility in creating novel entities with potential for diverse biological activities (Ukhin et al., 2011).
Organocatalytic Asymmetric Reactions
The compound's structural scaffold is used in organocatalyzed asymmetric reactions, underscoring its significance in the synthesis of chiral molecules with potential pharmacological importance, especially in the context of constructing stereocenters with high enantioselectivity (Li et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant effects , suggesting potential targets within the central nervous system.
Mode of Action
It’s worth noting that similar compounds have shown anticonvulsant activities . This suggests that 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid may interact with its targets to modulate neuronal activity, potentially inhibiting excessive neuronal discharges that lead to convulsions.
Result of Action
, similar compounds have been found to exhibit anticonvulsant activities. This suggests that the compound may help to control seizures by modulating neuronal activity.
properties
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXANRXEDUGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




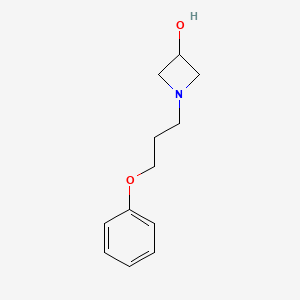

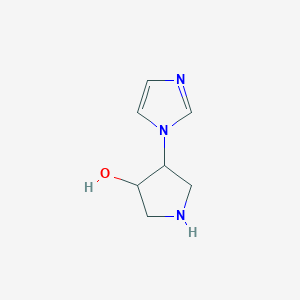
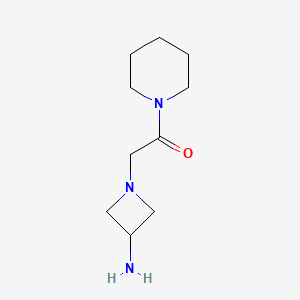



![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)
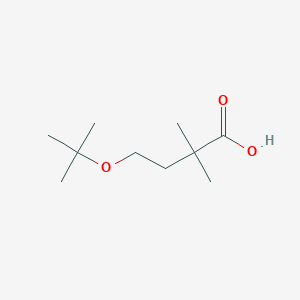
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
